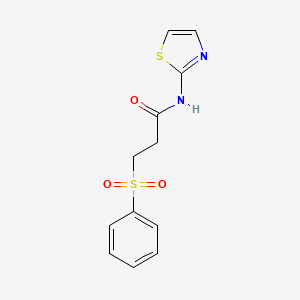

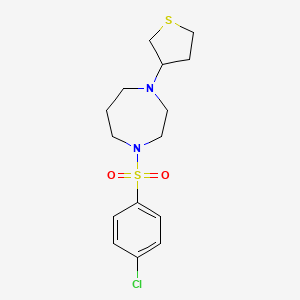

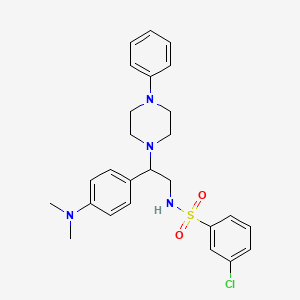

![molecular formula C16H14N2OS2 B2486282 N-环丙基-N-(噻吩-3-基甲基)苯并[d]噻唑-6-甲酰胺 CAS No. 1798027-86-7](/img/structure/B2486282.png)

N-环丙基-N-(噻吩-3-基甲基)苯并[d]噻唑-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives involves catalyzed intramolecular cyclization processes, S-cyclization mechanisms, and reactions with acetophenone in the presence of bromine. For instance, base-catalyzed S-cyclization of corresponding benzamide derivatives with acetophenone led to the preparation of variously substituted 1,3-thiazole heterocyclic compounds, demonstrating a straightforward synthetic route for such heterocycles (Saeed & Wong, 2012).

Molecular Structure Analysis

X-ray crystallographic analysis has been pivotal in establishing the molecular structure of related compounds. For example, a study detailed the crystal structure of a similar compound, elucidating its stabilization by hydrogen bonds and π···π interactions, indicating the structural complexity and stability of these molecules (Sharma et al., 2016).

Chemical Reactions and Properties

Benzo[d]thiazole derivatives undergo various chemical reactions, including copper-catalyzed intramolecular cyclization, to produce a variety of N-benzothiazol-2-yl-amides. These reactions are facilitated under mild conditions and yield products with significant biological activities (Wang et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Research on related compounds provides insights into their crystalline structures, characterized by specific space groups and stabilized by various intermolecular interactions, contributing to their distinct physical properties (Sagar et al., 2018).

科学研究应用

合成方法

对N-环丙基-N-(噻吩-3-基甲基)苯并[d]噻唑-6-羧酰胺及相关化合物的研究涉及创新的合成方法。例如,采用铜催化的分子内环化过程在温和条件下合成了各种N-苯并噻唑-2-基酰胺,获得了良好至优异的产率(Wang et al., 2008)。同样,超声波辅助合成方法已被开发用于快速制备吡唑基硫脲衍生物,展示了这种方法在创造具有治疗应用潜力的新化合物方面的潜力(Nițulescu等,2015)。

抗癌活性

对苯并[d]噻唑-2-羧酰胺衍生物的抗癌潜力近年来成为研究的焦点。设计并合成了一系列这些衍生物,显示出对具有高表皮生长因子受体表达的癌细胞系的中等至优异的细胞毒性。值得注意的是,一些化合物通过保护正常细胞展现出选择性,表明它们作为靶向癌症治疗的潜力(Zhang et al., 2017)。

作用机制

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to their diverse therapeutic effects .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Thiazole derivatives, in general, are known for their diverse pharmacokinetic properties, which contribute to their wide range of biological activities .

Result of Action

Thiazole derivatives are known to exhibit a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .

Action Environment

The biological activity of thiazole derivatives can be influenced by various factors, including environmental conditions .

生化分析

Biochemical Properties

Thiazoles, the class of compounds it belongs to, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, such as acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Cellular Effects

The cellular effects of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide are not yet fully known. Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c19-16(12-1-4-14-15(7-12)21-10-17-14)18(13-2-3-13)8-11-5-6-20-9-11/h1,4-7,9-10,13H,2-3,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZRMHNCOZQZNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

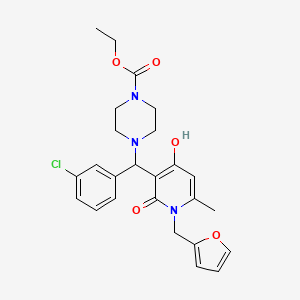

![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2486209.png)

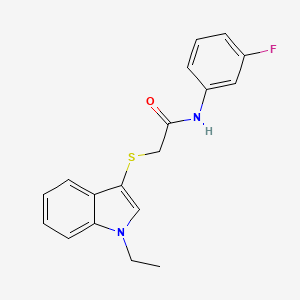

![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)

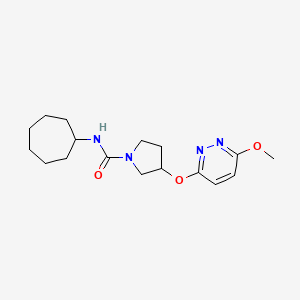

![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2486217.png)